5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide is a synthetic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities, including antifungal, insecticidal, and herbicidal properties . The unique structure of this compound, which includes a thiophene-2-sulfonamide moiety, contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 5-chloro-6-phenylpyridazin-3(2H)-one with appropriate reagents to introduce the thiophene-2-sulfonamide group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as:
- 5-chloro-6-phenylpyridazin-3(2H)-one
- N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones
Uniqueness
What sets 5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide apart is its unique combination of a thiophene-2-sulfonamide moiety with a pyridazine core. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H14ClN3O3S2 |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H14ClN3O3S2/c17-14-7-9-16(24-14)25(21,22)18-10-11-23-15-8-6-13(19-20-15)12-4-2-1-3-5-12/h1-9,18H,10-11H2 |
InChI Key |
FHWTYJHDDYXFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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